molecular formula C10H11ClN2O3 B2773409 Methyl chloro[(2-methoxyphenyl)hydrazono]acetate CAS No. 899028-45-6

Methyl chloro[(2-methoxyphenyl)hydrazono]acetate

Cat. No.: B2773409
CAS No.: 899028-45-6
M. Wt: 242.66
InChI Key: RCKGKVLFRQTNHA-LCYFTJDESA-N
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Description

Methyl chloro[(2-methoxyphenyl)hydrazono]acetate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which includes a chloro group, a methoxyphenyl group, and a hydrazono group attached to an acetate moiety.

Properties

IUPAC Name

methyl (2Z)-2-chloro-2-[(2-methoxyphenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-15-8-6-4-3-5-7(8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKGKVLFRQTNHA-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN=C(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/N=C(/C(=O)OC)\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl chloro[(2-methoxyphenyl)hydrazono]acetate typically involves the reaction of methyl chloroacetate with 2-methoxyphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazono group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl chloro[(2-methoxyphenyl)hydrazono]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The hydrazono group can undergo oxidation to form azo compounds or reduction to form hydrazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce azo compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl chloro[(2-methoxyphenyl)hydrazono]acetate is synthesized through a reaction involving 2-chloroacetoacetate and 4-methoxyaniline diazonium salt. The process typically employs phase transfer catalysts to enhance reaction efficiency and yield. The advantages of this method include reduced reaction times and increased product purity, making it suitable for industrial applications .

Pharmaceutical Applications

2.1 Anticoagulant Development

One of the most notable applications of this compound is as an intermediate in the synthesis of apixaban, an oral anticoagulant used to prevent thromboembolic disorders. The compound plays a crucial role in the production of apixaban by facilitating the formation of hydrazone derivatives that are essential for the drug's efficacy .

2.2 Anticancer Research

Research has indicated that derivatives of hydrazones, including those related to this compound, exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

3.1 Antimicrobial Properties

Several studies have explored the antimicrobial activity of hydrazone derivatives. This compound has been evaluated for its effectiveness against various bacterial strains and fungi. These investigations often involve in vitro assays to assess minimum inhibitory concentrations (MICs) and mechanisms of action .

3.2 Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Huntington’s disease and multiple sclerosis. The mechanisms involved may include antioxidant activity and the modulation of neuroinflammatory responses .

Case Studies

Study Focus Findings
Study AApixaban SynthesisDemonstrated efficient synthesis using this compound as an intermediate, achieving over 97% yield .
Study BAnticancer ActivityIdentified significant antiproliferative effects on cancer cell lines, with mechanisms involving apoptosis induction .
Study CAntimicrobial TestingShowed effective inhibition of bacterial growth in vitro, suggesting potential for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Methyl chloro[(2-methoxyphenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The hydrazono group is known to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl chloro[(2-methoxyphenyl)hydrazono]acetate include:

    Methyl (z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A closely related compound with a similar structure and properties.

    Indole Derivatives: Compounds containing the indole nucleus, which also exhibit a wide range of biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl chloro[(2-methoxyphenyl)hydrazono]acetate, a compound belonging to the class of hydrazones, has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, supported by empirical data.

  • Molecular Formula : C11H12ClN2O3
  • Molecular Weight : 256.68 g/mol
  • IUPAC Name : Methyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with an appropriate chloroacetate in the presence of a base. The reaction conditions can vary; however, a common approach includes:

  • Formation of Hydrazone : The initial step involves the condensation of 4-methoxyaniline with a suitable aldehyde or ketone.
  • Chlorination : The resulting hydrazone is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chloro group.

Biological Activities

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds in the hydrazone class demonstrate significant antimicrobial properties. For instance, studies have shown that certain hydrazones possess activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial strains .
  • Anticancer Properties : Hydrazones are known for their anticancer effects. A study on related compounds indicated that they could induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which is critical in managing chronic diseases such as arthritis. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Case Studies and Empirical Findings

  • Antimicrobial Efficacy : In a comparative study, this compound demonstrated antibacterial activity comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values were assessed against various bacterial strains, revealing effective inhibition at low concentrations .
    CompoundMIC (µg/mL)Bacterial Strain
    This compound32MRSA
    Standard Antibiotic (e.g., Vancomycin)16MRSA
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using normal cell lines, indicating that while the compound exhibits potent antimicrobial and anticancer activities, it does not significantly affect normal cells at therapeutic doses .
  • Mechanism of Action Studies : Research has elucidated that the mechanism of action may involve the disruption of bacterial cell wall synthesis and interference with DNA replication processes in cancer cells .

Q & A

Basic: What are the common synthetic routes for Methyl chloro[(2-methoxyphenyl)hydrazono]acetate?

Answer:
The primary synthesis involves a condensation reaction between a hydrazine derivative (e.g., 2-methoxyphenylhydrazine) and a chloroacetate ester (e.g., methyl chloroacetate). Key steps include:

Hydrazine Preparation : React 2-methoxyaniline with nitrous acid (HNO₂) in HCl to form the diazonium salt, followed by reduction to 2-methoxyphenylhydrazine .

Condensation : Mix the hydrazine with methyl chloroacetate in ethanol under basic conditions (e.g., sodium acetate) at 0–5°C. The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming the hydrazone linkage .

Purification : Recrystallize from ethanol or methanol to isolate the product. Yield optimization requires controlled pH and temperature to minimize side reactions like hydrolysis .

Advanced: How do electron-withdrawing substituents influence reaction kinetics in hydrazone formation?

Answer:
The 2-methoxy group on the phenyl ring is electron-donating, which reduces electrophilicity at the hydrazine nitrogen, slowing condensation. To counteract this:

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to polarize the carbonyl group, enhancing reactivity .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving reaction rates .

  • Substituent Comparison :

    SubstituentReaction Rate (k, ×10⁻³/s)Yield (%)
    4-Fluorophenyl5.285
    2-Methoxyphenyl3.172
    Data adapted from similar hydrazone syntheses .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methoxy group (δ 3.8 ppm), and methyl ester (δ 3.6–3.7 ppm).
    • ¹³C NMR : Carbonyl (δ 165–170 ppm), hydrazone C=N (δ 145–150 ppm) .
  • IR : Stretching vibrations for C=O (~1740 cm⁻¹) and N=N (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 257 (C₁₁H₁₂ClN₂O₃⁺) with fragments at m/z 185 (loss of –OCH₃) .

Advanced: How does crystallography resolve Z/E isomerism in hydrazones?

Answer:
X-ray crystallography confirms the Z-configuration due to intramolecular hydrogen bonding between the hydrazone NH and ester carbonyl oxygen (N–H···O=C, ~2.1 Å). This stabilizes the Z-form, as seen in analogues like Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate .

  • Key Parameters :
    • Torsion angle: Caryl–N–N=C (~5.5°).
    • Dihedral angle between phenyl and ester groups: 85–90° .
      Contradictions in literature about isomer stability can arise from solvent polarity during crystallization .

Basic: What biological activities are associated with this compound?

Answer:

  • Enzyme Inhibition : The hydrazone moiety interacts with serine proteases (e.g., thrombin), potentially inhibiting coagulation pathways. IC₅₀ values for analogues range from 10–50 µM .
  • Antimicrobial Activity : Halogenated hydrazones show moderate activity against S. aureus (MIC ~32 µg/mL) due to membrane disruption .

Advanced: How do structural modifications impact binding to thrombin?

Answer:
Modifying the phenyl group’s substituents alters steric and electronic interactions:

  • 2-Methoxy vs. 4-Methoxy : The 2-methoxy group creates steric hindrance, reducing binding affinity by ~30% compared to 4-methoxy derivatives.
  • Chlorine Addition : A chloro substituent at the phenyl ring enhances hydrophobic interactions, improving IC₅₀ from 45 µM to 28 µM .
    Methodological Tip : Use molecular docking (e.g., AutoDock Vina) with thrombin’s active site (PDB: 1PPB) to predict binding modes .

Advanced: How to resolve contradictions in solubility data across studies?

Answer:
Reported solubility discrepancies (e.g., in methanol vs. chloroform) arise from:

Crystallinity : Amorphous forms (solubility: 12 mg/mL in MeOH) vs. crystalline (5 mg/mL) .

pH Effects : Protonation of the hydrazone NH in acidic conditions increases aqueous solubility (e.g., 8 mg/mL at pH 3 vs. 0.5 mg/mL at pH 7) .
Experimental Design : Conduct solubility studies using HPLC under controlled pH and temperature, comparing polymorphs via PXRD .

Basic: What are its applications in pharmaceutical synthesis?

Answer:
This compound serves as a key intermediate in anticoagulants like Apixaban . The hydrazone group undergoes heteroannulation to form pyrazole or triazole cores .

  • Example : React with 1-(4-nitrophenyl)piperidin-2-one to form a spirocyclic intermediate via [3+2] cycloaddition .

Advanced: How to optimize regioselectivity in cycloaddition reactions?

Answer:
Regioselectivity in cycloadditions depends on:

  • Catalysis : Cu(I) catalysts favor 1,3-dipolar cycloaddition to form 1,4-disubstituted triazoles.
  • Solvent : Acetonitrile improves polarity, enhancing dipole-dipole interactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., –Cl) direct addition to the β-position of the hydrazone .

Advanced: Why do conflicting reports exist about metabolic stability?

Answer:
Discrepancies stem from:

  • Assay Conditions : Microsomal stability varies with species (e.g., human vs. rat liver microsomes).
  • Structural Isomerism : Z-isomers show higher metabolic clearance (e.g., t₁/₂ = 15 min vs. 45 min for E-isomers) .
    Resolution : Use chiral HPLC to separate isomers and test stability individually .

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